molecular formula C18H15N3O4 B2531920 2-nitro-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide CAS No. 906177-61-5

2-nitro-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide

Cat. No. B2531920
M. Wt: 337.335
InChI Key: OVERDEKZIHXVFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of such compounds often involves cyclization processes or domino reactions . The most popular approaches are based on [3+3], [4+2], [5+1] cyclization processes . In many cases, methods of synthesis of such heterocyclic systems are limited to direct interaction of various 2-halo derivatives with sulfur-containing reagents .


Chemical Reactions Analysis

The literature data analysis shows that compounds with similar structures possess diverse biological activities, such as antioxidant, radioprotective, analgesic, anti-inflammatory, antihypertensive, anxiolytic, anamnestic, anticonvulsant, antimicrobial, fungicidal, herbicidal, antiviral, and anticancer .

Scientific Research Applications

Polymorphs and Salts Characterization

Polymorphs and salts of related compounds such as 4-nitro-N-(quinolin-8-yl)benzamide have been studied for their diverse crystal structures and properties. These studies highlight the significance of polymorphs in pharmaceutical sciences, where different forms can exhibit varied solubility and stability, impacting drug formulation and efficacy. The research demonstrates the complex interplay of hydrogen bonding and π-π interactions in determining the crystal packing and properties of these polymorphs (Khakhlary & Baruah, 2014).

Nitroepoxides in Heterocycle Synthesis

Nitroepoxides as precursors for the synthesis of 1,4-diamino heterocycles, including quinoxalines and pyrazines, showcase the versatility of nitro compounds in accessing bioactive structures. This research underlines the efficiency and minimal waste of these transformations, pointing towards sustainable methodologies in organic synthesis (Vidal-Albalat, Rodríguez, & González, 2014).

Antibacterial Activity of Pyrroloquinolines

The synthesis and antibacterial activity of novel pyrroloquinolines derived from benzohydrazide and phenylfuroquinoline demonstrates the potential of these compounds in medicinal chemistry. The methodological approach emphasizes eco-friendly synthesis and highlights the antibacterial efficacy of these compounds, offering insights into novel therapeutic agents (Largani et al., 2017).

Novel Synthetic Pathways

Research on nitrative bicyclization of diynes to produce tricyclic pyrroles illustrates innovative approaches to constructing complex heterocycles. This metal-free methodology opens up new avenues for synthesizing diverse molecular scaffolds, highlighting the role of nitro compounds in facilitating novel synthetic routes (Wang et al., 2022).

Chemical Sensor Development

The design of fluorescent sensors for metal ions , utilizing quinoline derivatives, showcases the intersection of organic synthesis and analytical chemistry. These sensors' selectivity and sensitivity towards specific metal ions exemplify the application of nitro-quinoline compounds in developing diagnostic tools and exploring biological mechanisms (Li et al., 2018).

properties

IUPAC Name

2-nitro-N-(11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O4/c22-16-6-5-11-9-13(10-12-7-8-20(16)17(11)12)19-18(23)14-3-1-2-4-15(14)21(24)25/h1-4,9-10H,5-8H2,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVERDEKZIHXVFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N2CCC3=CC(=CC1=C32)NC(=O)C4=CC=CC=C4[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-nitro-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.